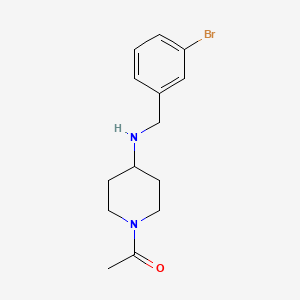![molecular formula C20H23NO B3850290 [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850290.png)
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Vue d'ensemble
Description
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol, also known as FPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPM is a white crystalline powder with a molecular formula of C20H23NO and a molecular weight of 297.4 g/mol.
Mécanisme D'action
The mechanism of action of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol involves the inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, leading to the termination of dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol binds to DAT and prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been shown to be selective for DAT and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol are primarily related to its effect on dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling. This effect has been associated with analgesic, anti-inflammatory, antidepressant, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its selectivity for DAT. This allows for the study of dopamine signaling without affecting other neurotransmitter systems. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its potential for abuse. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have stimulant properties and may be addictive. Therefore, caution must be taken when handling [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in lab experiments.
Orientations Futures
There are several future directions for the study of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. One direction is the development of new compounds based on the chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. These compounds may have improved pharmacological properties and may be used as therapeutic agents for various disorders.
Another direction is the study of the long-term effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol on dopamine signaling. It is important to understand the potential risks associated with the chronic use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol.
Finally, the use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in combination with other drugs may be explored. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol may enhance the effects of other drugs by increasing dopamine signaling, leading to improved therapeutic outcomes.
Applications De Recherche Scientifique
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a tool to study the role of the neurotransmitter dopamine in the brain. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to selectively inhibit the uptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a therapeutic agent. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has also been studied for its potential as an antidepressant and anxiolytic agent.
In medicinal chemistry, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a lead compound for the development of new drugs. The unique chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a starting point for the design of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-14-16-4-3-9-21(13-16)12-15-7-8-20-18(10-15)11-17-5-1-2-6-19(17)20/h1-2,5-8,10,16,22H,3-4,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHGFSFFDKKRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414050 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)

![(4-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850238.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)
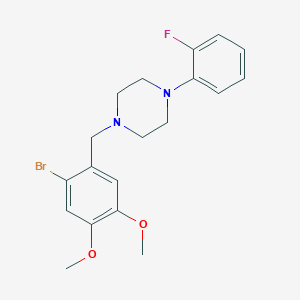
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
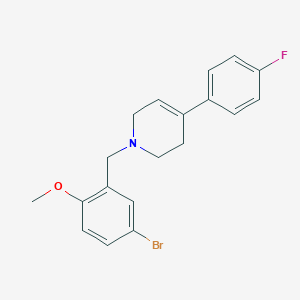
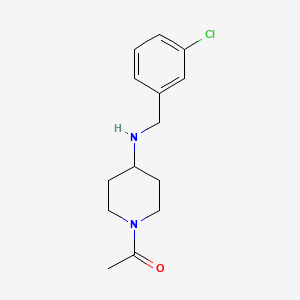
![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)
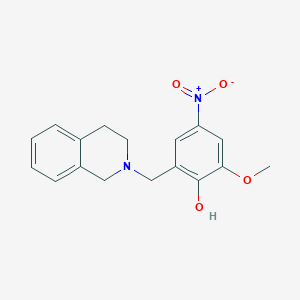
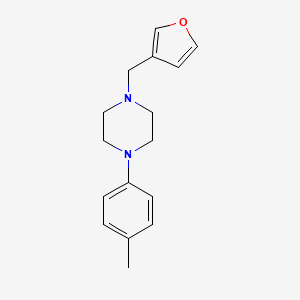
![(4-ethylcyclohexyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B3850280.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
